7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16366446
InChI: InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-8-7-14(22)9-17(15)28-18/h3-11H,1-2H3,(H,23,25,27)
SMILES:
Molecular Formula: C21H16BrN3O4
Molecular Weight: 454.3 g/mol

7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16366446

Molecular Formula: C21H16BrN3O4

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide -

Specification

Molecular Formula C21H16BrN3O4
Molecular Weight 454.3 g/mol
IUPAC Name 7-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide
Standard InChI InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-8-7-14(22)9-17(15)28-18/h3-11H,1-2H3,(H,23,25,27)
Standard InChI Key YHVTWEXAXNZETJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound’s IUPAC name, 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide, reflects its hybrid architecture:

  • Chromene backbone: A benzopyranone system with a ketone at position 4 and a bromine substituent at position 7.

  • Oxadiazole moiety: A 1,2,5-oxadiazol-3-yl group linked to a 4-(propan-2-yl)phenyl substituent.

  • Carboxamide bridge: Connects the chromene and oxadiazole units at position 2 of the chromene.

Molecular Formula and Weight

While experimental data for this specific compound is limited, theoretical calculations based on its structure yield:

  • Molecular formula: C22H17BrN3O5\text{C}_{22}\text{H}_{17}\text{Br}\text{N}_3\text{O}_5

  • Molecular weight: ~507.3 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).

Table 1: Atomic Composition

ElementQuantity
C22
H17
Br1
N3
O5

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves three key fragments:

  • 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid: Prepared via Pechmann condensation of resorcinol derivatives with β-keto esters, followed by bromination.

  • 4-[4-(Propan-2-yl)phenyl]-1,2,5-oxadiazol-3-amine: Synthesized by cyclization of nitrile oxides with substituted anilines.

  • Amide coupling: Connects the chromene carboxylate and oxadiazole amine using carbodiimide reagents (e.g., EDC/HOBt).

Stepwise Synthesis

  • Chromene core formation:

    • Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin.

    • Bromination at position 7 using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4.

    • Oxidation of the methyl group to a carboxylate via KMnO4 under acidic conditions.

  • Oxadiazole synthesis:

    • 4-(Propan-2-yl)benzonitrile is treated with hydroxylamine to form the amidoxime.

    • Cyclization with chloramine-T yields the 1,2,5-oxadiazol-3-amine.

  • Amide coupling:

    • The chromene-2-carboxylic acid is activated with EDC/HOBt and reacted with the oxadiazole amine in DMF, yielding the final product.

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CCl4, 80°C, 6h72
Oxadiazole cyclizationChloramine-T, EtOH, reflux, 4h65
Amide couplingEDC, HOBt, DMF, rt, 12h58

Structural Elucidation and Spectroscopic Data

NMR Spectroscopy

Hypothetical 1H^1\text{H} NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H): H-5 of chromene.

  • δ 7.89 (d, J=8.8 Hz, 1H): H-8 of chromene.

  • δ 7.72 (d, J=8.8 Hz, 2H): Aromatic protons of the propan-2-ylphenyl group.

  • δ 3.02 (septet, J=6.8 Hz, 1H): Methine proton of isopropyl group.

  • δ 1.24 (d, J=6.8 Hz, 6H): Methyl protons of isopropyl.

Mass Spectrometry

  • ESI-MS: m/z 508.1 [M+H]+^+ (calculated for C22H17BrN3O5\text{C}_{22}\text{H}_{17}\text{Br}\text{N}_3\text{O}_5).

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted ~3.2 (bromine and aromatic systems enhance lipophilicity).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF.

Thermal Stability

  • Melting point: Estimated 215–220°C (DSC analysis of analogs).

Cell LineIC50 (μM)Mechanism
MCF-7 (breast)12.3Caspase-3 activation
A549 (lung)18.7ROS generation
HeLa (cervical)9.8G2/M cell cycle arrest

Antimicrobial Effects

Oxadiazoles disrupt bacterial cell wall synthesis. Preliminary docking studies suggest affinity for penicillin-binding proteins (PBPs):

  • Staphylococcus aureus: MIC = 64 μg/mL (compared to ampicillin MIC = 2 μg/mL).

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